Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate
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Overview
Description
Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate is an organic compound with the molecular formula C13H14N2O3. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methylbenzhydrazide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring.
Scientific Research Applications
Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate can be compared with other similar compounds, such as:
- Ethyl 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetate
- Ethyl 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetate
- Ethyl 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetate
These compounds share the oxadiazole ring structure but differ in the substituents on the aromatic ring The presence of different substituents can significantly affect their chemical and physical properties, as well as their biological activities
This compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions with biological targets.
Biological Activity
Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate (CAS Number: 415679-18-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique oxadiazole ring, which is known for conferring various biological activities. The molecular formula is C13H14N2O3 with a molecular weight of approximately 250.26 g/mol . The compound exhibits properties such as moderate lipophilicity (LogP ≈ 5.9), which may influence its bioavailability and interaction with biological targets .
Antimicrobial Activity
A significant area of research on this compound focuses on its antimicrobial properties. Studies have shown that derivatives of the oxadiazole scaffold exhibit potent activity against a range of bacterial strains. For instance, compounds bearing the oxadiazole moiety have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating strong antimicrobial potential .
Anticancer Activity
Research has also highlighted the anticancer properties of this compound. In vitro studies indicate that compounds containing the oxadiazole ring can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation . For example, one study reported that a related oxadiazole derivative significantly reduced the viability of lung cancer cells at concentrations as low as 25 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the oxadiazole ring or substituents on the phenyl group can significantly affect biological activity. For example:
Modification | Biological Activity |
---|---|
Methyl group on phenyl | Enhanced antimicrobial activity |
Alkyl chain length | Optimal activity observed with three carbon linkers |
Presence of carboxylic acid | Critical for target engagement and activity retention |
These findings suggest that careful structural modifications can lead to compounds with improved pharmacological profiles .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antimicrobial Efficacy : A study tested various derivatives against clinical isolates of bacteria. Compounds with an oxadiazole core showed significant inhibition zones compared to controls, reinforcing their potential as antimicrobial agents .
- Cancer Cell Viability : In another study focusing on breast cancer cell lines, derivatives exhibited cytotoxic effects at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12(16)8-11-14-15-13(18-11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
IWPVQKMMULQNBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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